{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
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Overview
Description
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product in good purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-[(1H-imidazol-4-yl)methyl]benzaldehyde or 3-[(1H-imidazol-4-yl)methyl]benzoic acid.
Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications .
Mechanism of Action
The mechanism of action of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol depends on its specific application. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzaldehyde: A precursor in the synthesis of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol.
4-(1H-imidazol-1-yl)benzoic acid: An oxidized derivative with potential biological activity.
4-(1H-imidazol-1-yl)phenylmethanol: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both an imidazole ring and a primary alcohol group.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(1H-imidazol-5-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) |
InChI Key |
FUJDGTQLUAEAAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC2=CN=CN2 |
Origin of Product |
United States |
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